Cas no 28664-08-6 (Bicyclo[3.1.1]heptan-2-ol,6,6-dimethyl-)
28664-08-6 structure
Product Name:Bicyclo[3.1.1]heptan-2-ol,6,6-dimethyl-
Bicyclo[3.1.1]heptan-2-ol,6,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.1]heptan-2-ol,6,6-dimethyl-
- 6,6-Dimethylbicyclo(3.1.1)heptan-2-ol
- 6,6-dimethylbicyclo[3.1.1]heptan-4-ol
- DTXSID80951324
- EINECS 249-135-9
- 6,6-DIMETHYLBICYCLO[3.1.1]HEPTAN-2-OL
- SCHEMBL11695798
- NSC251000
- NS00049098
- 6,6-DIMETHYLBICYLCO[3.1.1]HEPTAN-2-OL
- NSC-251000
- NSC 251000
- 7,7-dimethylbicyclo[3.1.1]heptan-2-ol
- 28664-08-6
-
- Inchi: 1S/C9H16O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3
- InChI Key: DEDZBEBBIUTZAJ-UHFFFAOYSA-N
- SMILES: OC1CCC2CC1C2(C)C
Computed Properties
- Exact Mass: 140.12018
- Monoisotopic Mass: 140.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.997
- Boiling Point: 199.1°Cat760mmHg
- Flash Point: 78.8°C
- Refractive Index: 1.498
- PSA: 20.23
- LogP: 1.80340
Bicyclo[3.1.1]heptan-2-ol,6,6-dimethyl- Related Literature
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Benjamin Harris,G. Paul Savage,Jonathan M. White Org. Biomol. Chem. 2013 11 3151
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J. M. Coxon,R. P. Garland,M. P. Hartshorn J. Chem. Soc. D 1970 1709b
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3. Bis-(6,6-dimethylnorpinane-2,2-diyl) diperoxideK. H. Overton,P. Owen J. Chem. Soc. Perkin Trans. 1 1973 226
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4. Rearrangements of pinane derivatives. Part III. Solvolysis of the 2-pinanyl p-nitrobenzoatesJ. R. Salmon,D. Whittaker J. Chem. Soc. B 1971 1249
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5. CXXXI.—cycloButane-1 : 3-dicarboxylic acid and some of its derivativesWilliam Henry Perkin,John Lionel Simonsen J. Chem. Soc. Trans. 1909 95 1166
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